4-((2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzenesulfonic acid
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Overview
Description
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups, including a thiazole ring, a pyrazole ring, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyaniline with carbon disulfide and an appropriate halogenating agent, followed by cyclization.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a diazo coupling reaction, where the diazonium salt of the thiazole derivative is reacted with the pyrazole derivative.
Sulfonation: The final step involves the sulfonation of the coupled product to introduce the benzenesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the reduction of the azo group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison
Compared to these similar compounds, 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and pyrazole rings, along with the benzenesulfonic acid group, make it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C20H17N5O5S2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H17N5O5S2/c1-12-18(23-22-14-5-9-16(10-6-14)32(27,28)29)19(26)25(24-12)20-21-17(11-31-20)13-3-7-15(30-2)8-4-13/h3-11,24H,1-2H3,(H,27,28,29) |
InChI Key |
FBGHKGMGMOZSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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